

Spectroscopic Characterization of 3,4-Diamino-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Diamino-5-nitropyridine

Cat. No.: B1273348

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3,4-Diamino-5-nitropyridine** (CAS No. 4318-68-7), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of published primary spectroscopic data, this document combines experimentally available data from authoritative sources with predictive analyses based on established spectroscopic principles and data from analogous structures. We present available mass spectrometry and infrared spectroscopy data from the National Institute of Standards and Technology (NIST). Furthermore, we provide predictive ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopic data, complete with detailed interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for acquiring and analyzing the spectroscopic data of this compound, thereby facilitating its unambiguous identification and use in research and development.

Introduction: The Significance of 3,4-Diamino-5-nitropyridine

3,4-Diamino-5-nitropyridine is a substituted pyridine ring system featuring two amino groups and a nitro group. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) functional groups on a pyridine core makes it a highly valuable and reactive building block in organic synthesis. The pyridine scaffold is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals. Nitropyridines, in particular,

serve as versatile precursors for a wide range of bioactive molecules, including those with potential antitumor and antiviral activities.

The precise characterization of such a molecule is paramount for its application. Unambiguous identification and purity assessment rely on a suite of spectroscopic techniques. This guide provides a detailed examination of its mass spectrometry, infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

Molecular Structure and Properties:

- Chemical Formula: $C_5H_6N_4O_2$ [\[1\]](#)
- Molecular Weight: 154.1267 g/mol [\[1\]](#)
- IUPAC Name: 5-nitropyridine-3,4-diamine
- CAS Registry Number: 4318-68-7 [\[1\]](#)

Caption: 2D Structure of **3,4-Diamino-5-nitropyridine**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum for **3,4-Diamino-5-nitropyridine** is available from the NIST Mass Spectrometry Data Center. [\[2\]](#)

Experimental Data (Electron Ionization)

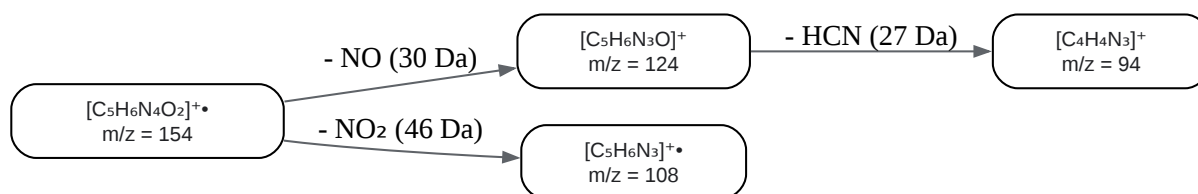
The mass spectrum shows a clear molecular ion peak, which is crucial for confirming the molecular weight of the compound.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Interpretation
154	100	Molecular Ion $[M]^+$. Corresponds to the molecular weight of $C_5H_6N_4O_2$. Its high intensity suggests a relatively stable molecular ion under EI conditions.
124	~45	$[M - NO]^+$. Loss of a nitric oxide radical (30 Da). This is a common fragmentation for aromatic nitro compounds.
108	~30	$[M - NO_2]^+$. Loss of a nitrogen dioxide radical (46 Da).
96	~55	$[M - NO - CO]^+$ or $[M - NO_2 - H_2]^+$. Further fragmentation after initial loss.
81	~35	$[C_4H_3N_2O]^+$. Complex rearrangement and fragmentation of the ring.
69	~60	$[C_3H_3N_2]^+$. Fragmentation of the pyridine ring.

Data sourced and interpreted from the NIST Mass Spectrometry Data Center.^[2]

Interpretation of Fragmentation Pattern

The fragmentation of **3,4-Diamino-5-nitropyridine** under electron ionization is characteristic of aromatic nitro-amino compounds.



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Caption: Simplified MS Fragmentation Pathway.

The primary fragmentation pathways involve the loss of the nitro group constituents, specifically nitric oxide (NO) and nitrogen dioxide (NO₂). The presence of a strong molecular ion peak indicates the stability conferred by the aromatic pyridine ring. Subsequent fragmentation involves the breakdown of the heterocyclic ring system, often through the loss of small molecules like hydrogen cyanide (HCN).

Recommended Experimental Protocol: Electron Ionization GC-MS

This protocol outlines a standard procedure for obtaining an EI mass spectrum.

- Sample Preparation: Dissolve approximately 1 mg of **3,4-Diamino-5-nitropyridine** in 1 mL of a volatile solvent such as methanol or ethyl acetate.
- Instrument Setup:
 - Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set the injector temperature to 250°C.
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with library data.[\[3\]](#)
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 300.
- Injection: Inject 1 µL of the prepared sample into the GC-MS.
- Data Analysis: Identify the peak corresponding to **3,4-Diamino-5-nitropyridine** in the total ion chromatogram. Extract the mass spectrum for this peak and compare it against the NIST library data for confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing invaluable information about the functional groups present. The IR spectrum for **3,4-Diamino-5-nitropyridine** is available in the NIST Chemistry WebBook.[\[1\]](#)

Experimental Data (Condensed Phase)

The following table summarizes the key absorption bands and their assignments.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3450 - 3300	Strong, Broad	N-H Stretching. Symmetric and asymmetric stretches of the two primary amino (-NH ₂) groups. The presence of two distinct peaks is expected.
3200 - 3100	Medium	Aromatic C-H Stretching.
~1640	Strong	N-H Scissoring (Bending). Characteristic of primary amines.
~1580 & ~1470	Medium-Strong	C=C and C=N Ring Stretching. Vibrations of the pyridine ring.
~1520	Very Strong	Asymmetric NO ₂ Stretching. A highly characteristic and intense band for nitro groups.
~1350	Very Strong	Symmetric NO ₂ Stretching. The second key absorption for the nitro group.
~1250	Medium	Aromatic C-N Stretching.
850 - 750	Medium-Strong	C-H Out-of-Plane Bending. Useful for determining substitution patterns on the aromatic ring.

Data interpreted based on standard IR correlation tables and data for analogous compounds like 2-amino-5-nitropyridine.[4]

Interpretation of IR Spectrum

The IR spectrum is dominated by features from the amino and nitro groups. The two strong, sharp peaks in the 3450-3300 cm⁻¹ region are definitive evidence of primary amino groups.

The very strong absorptions around 1520 cm^{-1} and 1350 cm^{-1} are the most characteristic signals for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, respectively. The combination of these key features provides a unique fingerprint for **3,4-Diamino-5-nitropyridine**.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount (a few milligrams) of solid **3,4-Diamino-5-nitropyridine** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. No further processing is usually necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive Analysis)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. As no published NMR data for **3,4-Diamino-5-nitropyridine** has been identified, this section provides a predictive analysis based on established chemical shift principles and data from similar structures.

Predicted ^1H NMR Spectrum

The molecule has two aromatic protons and two amino groups, each with two protons. The chemical shifts are heavily influenced by the electronic effects of the substituents.

- Solvent: DMSO-d₆ (a common solvent for polar aromatic compounds)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment	Rationale
~8.5 - 8.8	Singlet	1H	H-2	This proton is ortho to the pyridine nitrogen and meta to the nitro group, leading to significant deshielding.
~7.8 - 8.1	Singlet	1H	H-6	This proton is also ortho to the pyridine nitrogen but is para to the nitro group, experiencing slightly less deshielding than H-2.
~7.0 - 7.5	Broad Singlet	2H	C4-NH ₂	The protons of the amino group at position 4. Broadness is due to quadrupole broadening and potential hydrogen exchange.
~6.5 - 7.0	Broad Singlet	2H	C3-NH ₂	The protons of the amino group at position 3. Expected to be slightly more shielded than the

C4-NH₂ due to
electronic
effects.

Predictions are based on additive models and comparison with data for 3,4-diaminopyridine and various nitropyridines.[5][6]

Predicted ¹³C NMR Spectrum

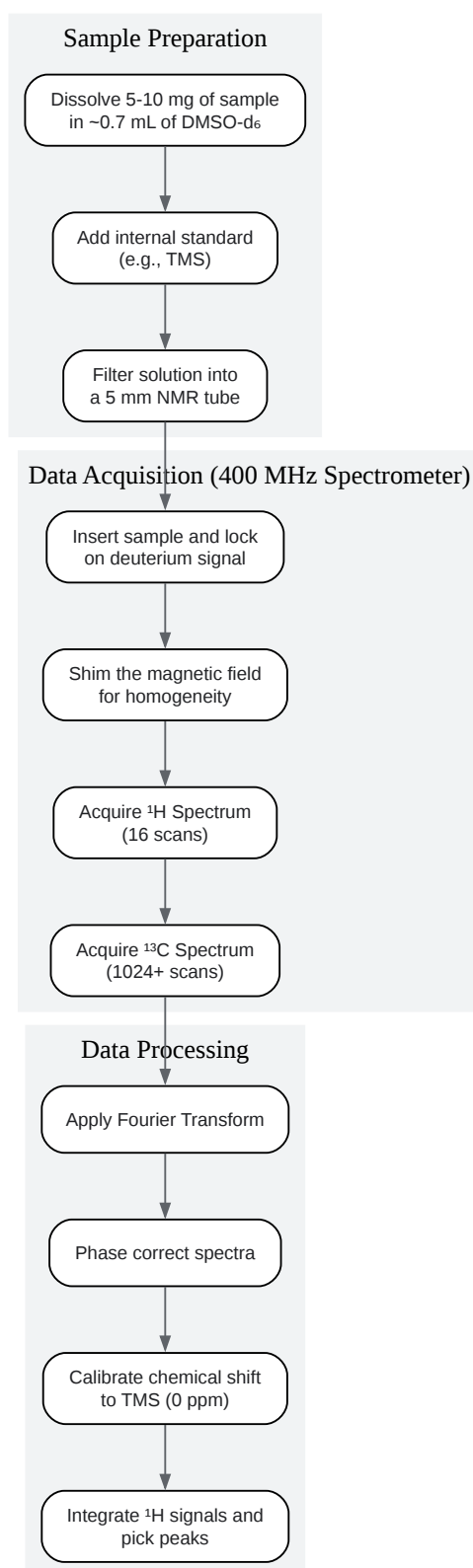
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

- Solvent: DMSO-d₆

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~150 - 155	C-5	The carbon directly attached to the strongly electron-withdrawing nitro group will be the most deshielded.
~145 - 150	C-2	Alpha to the pyridine nitrogen, experiencing significant deshielding.
~140 - 145	C-6	Alpha to the pyridine nitrogen, but slightly more shielded than C-2 due to the influence of other substituents.
~130 - 135	C-4	Attached to an amino group, which is electron-donating, but also adjacent to the nitro-substituted carbon.
~115 - 120	C-3	Attached to an amino group and adjacent to another amino-substituted carbon, making it the most shielded carbon in the ring.

Predictions are based on known substituent effects on the pyridine ring and data for analogous compounds.^[7]

Recommended Experimental Protocol: ^1H and ^{13}C NMR



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